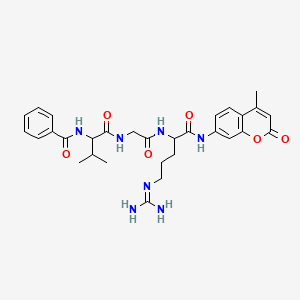

BZ-Val-gly-arg-amc trifluoroacetate salt

CAS No.:

Cat. No.: VC16542939

Molecular Formula: C30H37N7O6

Molecular Weight: 591.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H37N7O6 |

|---|---|

| Molecular Weight | 591.7 g/mol |

| IUPAC Name | N-[1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |

| Standard InChI | InChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33) |

| Standard InChI Key | PDUGCIODBWSTTA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Physicochemical Properties

BZ-Val-Gly-Arg-AMC trifluoroacetate salt is characterized by a benzoyl group, a tripeptide sequence (Val-Gly-Arg), and the fluorogenic AMC reporter. The trifluoroacetate counterion enhances solubility in polar solvents such as dimethyl sulfoxide (DMSO) . Key properties include:

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 705.7 g/mol |

| Appearance | White powder |

| Solubility | Soluble in DMSO; aqueous buffers at ≤1 mM |

| Storage Conditions | -15°C (powder); -20°C for DMSO solutions |

| Fluorescence | Excitation: 380 nm; Emission: 460 nm |

The compound’s stability is notable, with a shelf life of ≥2 years when stored as a powder, though DMSO solutions degrade within one month .

Synthesis and Structural Features

The synthesis of BZ-Val-Gly-Arg-AMC trifluoroacetate salt employs solid-phase peptide synthesis (SPPS):

-

Resin Activation: A Rink amide MBHA resin (0.31 mmol/g) is functionalized with the C-terminal arginine residue using Fmoc chemistry.

-

Peptide Elongation: Sequential coupling of glycine, valine, and benzoyl-protected amino acids is performed using -diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

-

AMC Conjugation: The AMC fluorophore is attached via amide bond formation at the N-terminus.

-

Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by HPLC purification to ≥98% purity .

Critical to its function is the Arg-AMC bond, which is selectively hydrolyzed by trypsin-like proteases. Substitutions at the P2 position (e.g., Thr → Val) reduce catalytic efficiency by 10-fold, underscoring the importance of polar residues (Ser/Thr) for substrate recognition .

Mechanism of Proteolytic Activity

BZ-Val-Gly-Arg-AMC acts as a substrate for serine proteases, particularly the 20S proteasome’s β2 subunit. Upon hydrolysis, the released AMC generates a fluorescence signal proportional to enzymatic activity :

Kinetic Parameters:

This substrate’s selectivity for trypsin-like activity complements other proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), enabling multiplexed assays .

Applications in Biomedical Research

Proteasome Activity Profiling

BZ-Val-Gly-Arg-AMC is integral to studying proteasome dysfunction in neurodegenerative diseases. For example, Gillardon et al. (2007) used it to demonstrate that Alzheimer’s disease-associated 20S proteasomes retain trypsin-like activity despite post-translational modifications . Similarly, Lightcap et al. (2000) applied it to quantify proteasome inhibition by PS-341 (bortezomib), a therapeutic agent for multiple myeloma .

Drug Discovery

The substrate enables high-throughput screening of protease inhibitors. In thrombin inhibition assays, Z-Gly-Gly-Arg-AMC (a structural analog) revealed IC values for macrocyclic inhibitors, with calculations using the Cheng-Prusoff equation . Such studies inform the development of anticoagulants and anticancer drugs .

Cellular Signaling Studies

BZ-Val-Gly-Arg-AMC trifluoroacetate salt activates the ERK pathway, implicating proteasome activity in mitogen-activated protein kinase (MAPK) signaling. This has implications for cancer research, where ERK dysregulation is common.

Comparative Analysis with Related Substrates

| Substrate | Target Activity | (μM) | (s) | Applications |

|---|---|---|---|---|

| BZ-Val-Gly-Arg-AMC | Trypsin-like (20S β2) | 20.4 | 3.3 | Neurodegeneration, cancer |

| Suc-LLVY-AMC | Chymotrypsin-like (20S β5) | 50.1 | 4.8 | Drug resistance studies |

| Z-LLE-AMC | PGPH (20S β1) | 35.2 | 2.1 | Antigen processing |

BZ-Val-Gly-Arg-AMC’s specificity for β2 subunits makes it indispensable for dissecting proteasome isoform contributions to disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume